(Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The compound contains several functional groups including a tert-butyl group, an ester group (acetate), a thiophene ring, and a benzofuran ring. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple rings. The thiophene and benzofuran rings are aromatic, which could contribute to the stability of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis, and the thiophene ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of an ester group could make the compound polar, and the aromatic rings could contribute to its stability .Scientific Research Applications
Chemical Interaction Studies
One study explored the interaction of homophthalic anhydride with various acetates, including tert-butyl (triphenylphosphoranylidene)acetate. Although this compound isn't identical to (Z)-tert-butyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate, it provides insight into the chemical behavior of similar structures in reaction mechanisms (Shablykin et al., 2017).
Redox-Active Materials
Research involving poly(3,6-dithienylcarbazole) derivatives, like poly(tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate), offers insights into redox-active materials for electrochemical energy storage. These materials, closely related to the compound , have been used in the fabrication of supercapacitor devices, demonstrating high specific capacitances and energy densities (Yigit & Güllü, 2017).
Synthesis of Complex Molecules
Another relevant study is the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. This synthesis process could provide a framework for understanding the complex synthesis routes that might be involved in creating or manipulating the structure of this compound (Wang Yu-huan, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-19(2,3)24-17(20)11-22-12-6-7-14-15(9-12)23-16(18(14)21)10-13-5-4-8-25-13/h4-10H,11H2,1-3H3/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCLXQBQEHZBOO-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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